Cas no 2138083-12-0 (3-bromo-2-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid)

3-Bromo-2-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid is a versatile intermediate in organic synthesis, particularly valuable for the preparation of fluorinated aromatic compounds. Its key structural features include a bromo substituent at the 3-position and a protected amino group at the 2-position, enhancing its utility in selective functionalization reactions. The fluorine atom at the 6-position further contributes to its reactivity, making it useful in medicinal chemistry and agrochemical applications. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic transformations while allowing for deprotection under mild acidic conditions. This compound is well-suited for cross-coupling reactions, nucleophilic substitutions, and other modifications, offering synthetic flexibility for complex molecule construction.
3-bromo-2-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid structure
2138083-12-0 structure
Product name:3-bromo-2-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid
CAS No:2138083-12-0
MF:C12H13BrFNO4
MW:334.138326406479
CID:6279421
PubChem ID:165494212

3-bromo-2-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-2-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid
    • 3-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-fluorobenzoic acid
    • EN300-1177880
    • 2138083-12-0
    • Inchi: 1S/C12H13BrFNO4/c1-12(2,3)19-11(18)15-9-6(13)4-5-7(14)8(9)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17)
    • InChI Key: LJSNLFNBCOOVSW-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(C(=O)O)=C1NC(=O)OC(C)(C)C)F

Computed Properties

  • Exact Mass: 333.00120g/mol
  • Monoisotopic Mass: 333.00120g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6Ų
  • XLogP3: 3.4

3-bromo-2-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1177880-0.05g
3-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-fluorobenzoic acid
2138083-12-0
0.05g
$612.0 2023-06-08
Enamine
EN300-1177880-250mg
3-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-fluorobenzoic acid
2138083-12-0
250mg
$498.0 2023-10-03
Enamine
EN300-1177880-5000mg
3-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-fluorobenzoic acid
2138083-12-0
5000mg
$1572.0 2023-10-03
Enamine
EN300-1177880-10000mg
3-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-fluorobenzoic acid
2138083-12-0
10000mg
$2331.0 2023-10-03
Enamine
EN300-1177880-0.25g
3-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-fluorobenzoic acid
2138083-12-0
0.25g
$670.0 2023-06-08
Enamine
EN300-1177880-5.0g
3-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-fluorobenzoic acid
2138083-12-0
5g
$2110.0 2023-06-08
Enamine
EN300-1177880-2500mg
3-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-fluorobenzoic acid
2138083-12-0
2500mg
$1063.0 2023-10-03
Enamine
EN300-1177880-50mg
3-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-fluorobenzoic acid
2138083-12-0
50mg
$455.0 2023-10-03
Enamine
EN300-1177880-100mg
3-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-fluorobenzoic acid
2138083-12-0
100mg
$476.0 2023-10-03
Enamine
EN300-1177880-10.0g
3-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-fluorobenzoic acid
2138083-12-0
10g
$3131.0 2023-06-08

Additional information on 3-bromo-2-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid

3-Bromo-2-{(tert-butoxy)carbonylamino}-6-fluorobenzoic Acid: A Comprehensive Overview

3-Bromo-2-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid, also known by its CAS number 2138083-12-0, is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoic acid backbone substituted with bromine, fluorine, and a tert-butoxycarbonyl amino group. The presence of these functional groups makes it a versatile molecule with potential for further chemical modifications and applications in drug design and development.

The synthesis of 3-bromo-2-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid typically involves multi-step organic reactions, including nucleophilic substitutions, coupling reactions, and protective group strategies. Recent advancements in synthetic methodologies have enabled the efficient construction of this compound with high purity and yield. Researchers have explored various catalysts and reaction conditions to optimize the synthesis process, ensuring scalability for potential industrial applications.

One of the most notable features of this compound is its reactivity under different chemical conditions. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, which can be selectively removed under acidic or enzymatic conditions. This property makes it an ideal intermediate for constructing more complex molecules, such as peptide analogs or bioactive agents. Recent studies have demonstrated its utility in the synthesis of novel antibiotics and anticancer agents, highlighting its potential in drug discovery.

In terms of pharmacological applications, 3-bromo-2-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid has shown promising results in preclinical models. Its bromine and fluorine substituents contribute to its lipophilicity and bioavailability, making it a suitable candidate for targeting specific biological pathways. For instance, researchers have investigated its ability to inhibit key enzymes involved in inflammation and cancer progression. These findings underscore its potential as a lead compound for developing next-generation therapeutics.

The structural versatility of this compound also extends to its use in materials science. By incorporating it into polymer matrices or nanoparticles, scientists have explored its applications in drug delivery systems and biosensors. The amino group can be functionalized to attach targeting ligands or imaging agents, enhancing the specificity and efficiency of drug delivery. Recent advancements in nanotechnology have further expanded its potential in biomedical engineering.

From an analytical standpoint, the characterization of 3-bromo-2-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid has been enhanced by modern spectroscopic techniques such as NMR, IR, and mass spectrometry. These methods provide detailed insights into its molecular structure and purity, ensuring quality control during synthesis and formulation processes. Additionally, computational chemistry tools have been employed to predict its physicochemical properties and interactions with biological systems.

In conclusion, 3-bromo-2-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid represents a valuable compound with diverse applications across multiple disciplines. Its unique structure, reactivity, and functional groups make it an essential building block for advancing chemical research and development. As ongoing studies continue to uncover new potentials for this compound, it is poised to play a pivotal role in shaping future innovations in medicine and materials science.

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